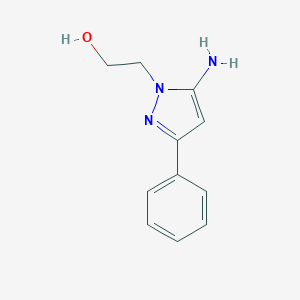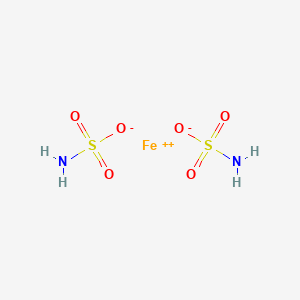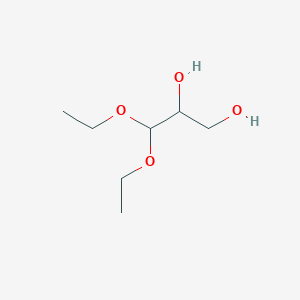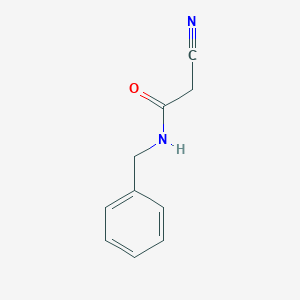
N-benzyl-2-cyanoacetamide
Descripción general
Descripción
N-benzyl-2-cyanoacetamide is a chemical compound studied for various chemical reactions and properties. Its derivatives have been explored for their potential in various fields, including pharmaceuticals and material science.
Synthesis Analysis
- N-benzyl-2-cyanoacetamide and its derivatives are synthesized through various chemical reactions, including reduction, acylation, and condensation processes. For instance, Darling and Chen (1978) found that the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to the formation of N-benzyl-1,2-ethanediamine and its methyl derivative, attributed to a Beckmann-type rearrangement (Darling & Chen, 1978).
Molecular Structure Analysis
- The molecular structures of various derivatives of N-benzyl-2-cyanoacetamide have been characterized using spectroscopic methods, X-ray diffraction, and crystallographic techniques. For example, Dyachenko and Bityukova (2012) studied the structure of 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide using XRD analysis (Dyachenko & Bityukova, 2012).
Chemical Reactions and Properties
- Various chemical reactions involving N-benzyl-2-cyanoacetamide have been explored. For instance, Almarhoon (2020) discussed the use of N-benzyl-2-cyanoacetamide in cyanoacylation and the synthesis of various derivatives, highlighting the versatility of the compound in chemical synthesis (Almarhoon et al., 2020).
Physical Properties Analysis
- The physical properties of N-benzyl-2-cyanoacetamide derivatives, such as their liquid crystalline behavior, have been investigated. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano tails, demonstrating the compound's potential in material science (Kong & Tang, 1998).
Chemical Properties Analysis
- The chemical properties of N-benzyl-2-cyanoacetamide, such as its reactivity with other compounds and its role in the synthesis of biologically active compounds, have been extensively studied. For example, Maity, Kundu, and Pramanik (2015) synthesized fluorescence-active benzo[g]indoles from cyanoacetamide derivatives, showcasing its application in the synthesis of novel compounds with potential biological significance (Maity, Kundu, & Pramanik, 2015).
Aplicaciones Científicas De Investigación
Field: Organic Chemistry
- Application : N-benzyl-2-cyanoacetamide is used as a precursor in the synthesis of a variety of heterocyclic compounds . These compounds are important in the field of organic chemistry due to their diverse biological activities .
- Methods of Application : The synthesis of cyanoacetamide derivatives like N-benzyl-2-cyanoacetamide can be carried out in several ways. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
- Results or Outcomes : The cyano and carbonyl groups of these compounds react efficiently with common bidentate reagents to afford a variety of heterocycles . Additionally, the methylene group of these compounds can participate in a group of condensation and substitution reactions .
Field: Medicinal Chemistry
- Application : N-benzyl-2-cyanoacetamide and its derivatives have potential in evolving better chemotherapeutic agents .
- Methods of Application : This involves the synthesis of N-benzyl-2-cyanoacetamide and its derivatives, followed by testing their biological activities .
- Results or Outcomes : While the specific outcomes depend on the derivative and the biological activity being tested, many derivatives of cyanoacetamide have shown diverse biological activities .
Field: Synthetic Chemistry
- Application : N-benzyl-2-cyanoacetamide is used in the Knoevenagel condensation with o-nitrobenzaldehyde . This reaction is a method for forming carbon-carbon bonds, which is a key process in synthetic chemistry .
- Methods of Application : The Knoevenagel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde affords cyanocinnamides . The reductive cyclization of the resulting product with iron in boiling acetic acid gives 2-amino-N-benzylquinoline-3-carboxamide .
- Results or Outcomes : The outcome of this reaction is the formation of 2-amino-N-benzylquinoline-3-carboxamide . This compound could have potential applications in various fields, including medicinal chemistry .
Field: Agrochemicals
- Application : Cyanoacetamides, including N-benzyl-2-cyanoacetamide, are versatile precursors in the synthesis of a set of pharmacologically active organic compounds and agrochemicals .
- Results or Outcomes : The resulting heterocyclic compounds can be used in the development of various agrochemicals .
Field: Heterocyclic Chemistry
- Application : N-benzyl-2-cyanoacetamide is used in the synthesis of various nitrogen-containing heterocycles . These heterocyclic compounds are important in many fields, including medicinal chemistry and agrochemicals .
- Methods of Application : The cyano and carbonyl groups of N-benzyl-2-cyanoacetamide react efficiently with common bidentate reagents to afford a variety of heterocycles . Additionally, the methylene group of these compounds can participate in a group of condensation and substitution reactions .
- Results or Outcomes : The outcome of these reactions is the formation of various nitrogen-containing heterocycles . These heterocyclic compounds have potential applications in various fields .
Field: Synthetic Organic Chemistry
- Application : N-benzyl-2-cyanoacetamide is used in the Knoevenagel condensation with o-nitrobenzaldehyde . This reaction is a method for forming carbon-carbon bonds, which is a key process in synthetic organic chemistry .
- Methods of Application : The Knoevenagel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde affords cyanocinnamides . The reductive cyclization of the resulting product with iron in boiling acetic acid gives 2-amino-N-benzylquinoline-3-carboxamide .
- Results or Outcomes : The outcome of this reaction is the formation of 2-amino-N-benzylquinoline-3-carboxamide . This compound could have potential applications in various fields, including medicinal chemistry .
Safety And Hazards
Direcciones Futuras
N-benzyl-2-cyanoacetamide has drawn the attention of biochemists in the last decade due to the diverse biological activities reported for many derivatives of cyanoacetamide . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Propiedades
IUPAC Name |
N-benzyl-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6,8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVMRGYDSQFFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349912 | |
| Record name | N-benzyl-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-cyanoacetamide | |
CAS RN |
10412-93-8 | |
| Record name | N-benzyl-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


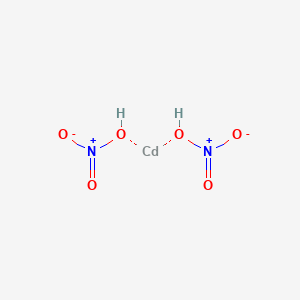
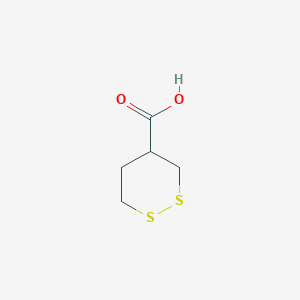
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
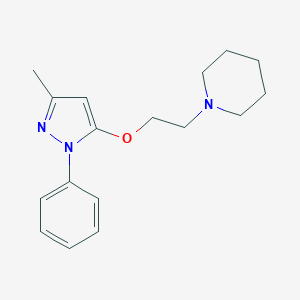
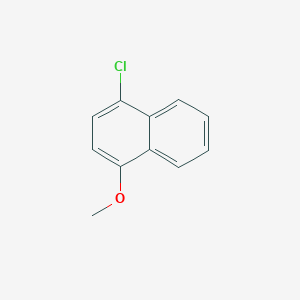
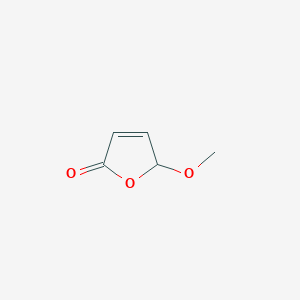
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
